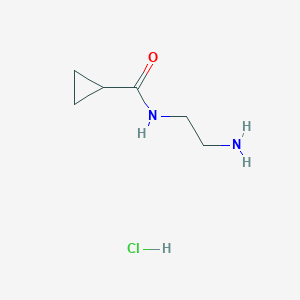

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride

CAS No.: 1221725-62-7

Cat. No.: VC2814589

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221725-62-7 |

|---|---|

| Molecular Formula | C6H13ClN2O |

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | N-(2-aminoethyl)cyclopropanecarboxamide;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H |

| Standard InChI Key | OILOKLDPHZWDAW-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NCCN.Cl |

| Canonical SMILES | C1CC1C(=O)NCCN.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is the hydrochloride salt of N-(2-aminoethyl)cyclopropanecarboxamide. The parent compound has the molecular formula C₆H₁₂N₂O with a molecular weight of 128.17 g/mol . When formed as the hydrochloride salt, the molecular formula becomes C₆H₁₃ClN₂O with an approximate molecular weight of 164.63 g/mol. The compound features a cyclopropane ring attached to a carboxamide group, which is further connected to an aminoethyl chain.

The structure can be represented using several chemical identifiers:

Spectroscopic Properties

Mass spectrometry data for the parent compound reveals the following characteristics:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 129.10224 | 125.8 |

| [M+Na]+ | 151.08418 | 135.4 |

| [M+NH4]+ | 146.12878 | 134.1 |

| [M+K]+ | 167.05812 | 132.5 |

| [M-H]- | 127.08768 | 133.9 |

| [M+Na-2H]- | 149.06963 | 132.8 |

| [M]+ | 128.09441 | 130.1 |

| [M]- | 128.09551 | 130.1 |

These collision cross-section (CCS) values are important for analytical characterization using ion mobility mass spectrometry .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride typically involves a two-stage process:

-

Synthesis of the parent compound (N-(2-aminoethyl)cyclopropanecarboxamide)

-

Conversion to the hydrochloride salt

The parent compound can be synthesized through several approaches:

From Cyclopropanecarboxylic Acid

This method involves direct amide bond formation between cyclopropanecarboxylic acid and 2-aminoethylamine (ethylenediamine). The reaction typically requires coupling agents to activate the carboxylic acid.

From Cyclopropanecarbonyl Chloride

In this approach, the more reactive cyclopropanecarbonyl chloride is used as the starting material, which readily reacts with ethylenediamine to form the amide bond. This method often provides better yields but requires handling of the reactive acyl chloride.

Reaction Conditions and Optimization

The synthesis requires careful control of several parameters:

| Parameter | Consideration |

|---|---|

| Temperature | Typically room temperature to moderate heat (20-60°C) |

| pH | Maintained basic to prevent protonation of the diamine |

| Solvent | Dichloromethane or other chlorinated solvents often used |

| Reagent ratio | Excess ethylenediamine helps prevent bis-acylation |

| Reaction time | Generally 2-24 hours depending on conditions |

The hydrochloride salt is formed by treating the free base with HCl in an appropriate solvent, typically an anhydrous medium such as diethyl ether or ethanol, followed by filtration and purification.

Applications in Chemical Research

Pharmaceutical Research Applications

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride has several potential applications in pharmaceutical research:

Drug Development Building Block

The compound can serve as a valuable building block for developing more complex pharmaceutical agents. The cyclopropane ring provides unique conformational constraints that can influence binding affinity and selectivity toward biological targets.

Structure-Activity Relationship Studies

Researchers can utilize this compound to investigate how structural modifications affect biological activity. The presence of both the cyclopropane ring and the aminoethyl chain offers multiple points for derivatization.

| Modification Site | Potential Derivatives | Purpose |

|---|---|---|

| Cyclopropane ring | Substituted derivatives | Alter steric and electronic properties |

| Amine terminus | Secondary/tertiary amines | Modify basicity and hydrogen bonding |

| Amide bond | Thioamides, reversed amides | Change hydrogen bonding pattern |

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, the compound can serve as:

-

An intermediate in multi-step syntheses

-

A source of conformationally constrained fragments

-

A substrate for studying cyclopropane ring-opening reactions

Related Compounds and Structural Comparisons

Structural Analogues

Several compounds show structural similarities to N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride:

Pharmacologically Relevant Derivatives

Certain structural modifications of the cyclopropanecarboxamide scaffold have led to compounds with notable biological activities:

-

1-Phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides have been investigated as NMDA receptor antagonists, which may have neuroprotective properties .

-

Compounds with similar structural features have been explored in the context of developing novel pain management medications.

Spectroscopic Characterization

Analytical Methods for Identification

Several analytical techniques are commonly employed to characterize N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides information about the proton environments

-

¹³C NMR confirms the carbon framework, including the characteristic cyclopropane signals

-

-

Mass Spectrometry:

-

Provides molecular weight confirmation

-

Fragmentation patterns help confirm structural elements

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands for NH₂, NH, and C=O functional groups

-

Salt form shows distinctive N-H stretching patterns

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume